molecular formula C19H20N2O7 B2525378 Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate CAS No. 2034274-32-1

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate

Cat. No.: B2525378
CAS No.: 2034274-32-1
M. Wt: 388.376
InChI Key: WUZOYLFVYXKDRY-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a terephthalate core substituted with isonicotinamido and methoxyethoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate typically involves multi-step organic reactions. One common synthetic route includes the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to further reactions to introduce the isonicotinamido and methoxyethoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors in industrial production include the selection of appropriate raw materials, reaction conditions, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. This combination imparts specific chemical properties and reactivity, making it valuable for certain applications where other compounds may not be as effective .

Properties

IUPAC Name

dimethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-25-8-9-28-16-11-12(6-7-20-16)17(22)21-15-10-13(18(23)26-2)4-5-14(15)19(24)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZOYLFVYXKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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